N-(4-methylphenyl)-3-phenylpropanamide
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the sequence of chemical reactions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Analgesic Properties
N-(4-methylphenyl)-3-phenylpropanamide and its derivatives have been extensively researched for their analgesic properties. One significant study is by Van Bever, Niemegeers, and Janssen (1974), where they synthesized diastereoisomers and enantiomers of N-(4-methylphenyl)-3-phenylpropanamide, demonstrating its potent analgesic activity, surpassing morphine in efficacy (Van Bever, Niemegeers, & Janssen, 1974). Additionally, a study by Brine et al. (1976) showed that a series of N-(4-methylphenyl)-3-phenylpropanamide derivatives were extremely potent analgesics with high safety margins (Brine et al., 1976).
Chemoselective Synthesis
The compound's structure has been utilized in chemoselective synthesis processes. Hajji et al. (2002) explored the chemoselective reactions of N-(4-methylphenyl)-3-phenylpropanamide derivatives with electrophiles, leading to the efficient synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Antimicrobial Applications
In the field of antimicrobial research, Fuloria et al. (2009) investigated the antimicrobial properties of compounds derived from 3-phenylpropane hydrazide, including N-(4-methylphenyl)-3-phenylpropanamide derivatives, finding significant antibacterial and antifungal activities (Fuloria et al., 2009).
Opioid Receptor Binding
Wang et al. (1995) examined the opioid receptor binding characteristics of stereoisoforms of N-(4-methylphenyl)-3-phenylpropanamide, revealing high affinity and selectivity for opioid mu receptors and elucidating the compound's analgesic mechanism (Wang et al., 1995).
Pharmaceutical Synthesis
The synthesis of N-(4-methylphenyl)-3-phenylpropanamide has been important in pharmaceutical production. Srinivas et al. (2014) described an improved process for synthesizing a key intermediate for the preparation of Tolterodine, a medication used to treat urinary incontinence (Srinivas et al., 2014).
Transient Receptor Potential Vanilloid 1 Antagonists
Li et al. (2009) synthesized N-benzyl-3-phenylpropanamides, including N-(4-methylphenyl)-3-phenylpropanamide analogs, as antagonists of the transient receptor potential vanilloid 1 (TRPV1). These compounds showed potent inhibition in rat dorsal root ganglion neurons, indicating potential applications in pain management (Li et al., 2009).
Molecular Docking Studies
In the field of computational chemistry, Chandralekha et al. (2019) conducted quantum mechanical, spectroscopic, and molecular docking studies on N-(4-methylphenyl)-3-phenylpropanamide, revealing insights into its interaction with prostate cancer proteins and highlighting its potential in cancer research (Chandralekha et al., 2019).
Quorum Sensing Inhibition
Meschwitz et al. (2019) studied phenylethylamide derivatives, including N-(4-methylphenyl)-3-phenylpropanamide, for their ability to antagonize quorum sensing in bacteria. These compounds demonstrated significant inhibitory effects, suggesting potential applications in combating bacterial infections (Meschwitz et al., 2019).
Crystal Structure and Spectral Analysis
S. Demir et al. (2016) performed a detailed crystal structure analysis and spectral investigations of N-(4-methylphenyl)-3-phenylpropanamide derivatives. Their findings contribute to a deeper understanding of the molecular structure and electronic properties of these compounds (S. Demir et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body . The role of these targets can vary widely, from metabolic processes to signal transduction pathways.
Mode of Action
It is likely that the compound interacts with its targets by binding to specific sites, thereby altering their function . This interaction can lead to changes in the activity of the target, which can have downstream effects on various biological processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in metabolism and signal transduction . The downstream effects of these alterations can include changes in cellular function and overall organismal physiology.
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties . Factors such as solubility, stability, and molecular size can all impact how well the compound is absorbed and distributed throughout the body.
Result of Action
Based on the known effects of similar compounds, it is likely that the compound could influence a variety of cellular processes, potentially leading to changes in cell function and behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-methylphenyl)-3-phenylpropanamide. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how stable it remains over time .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13-7-10-15(11-8-13)17-16(18)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPROHGLZFUZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354686 | |
Record name | N-(4-methylphenyl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-phenylpropanamide | |
CAS RN |
71231-25-9 | |
Record name | N-(4-methylphenyl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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